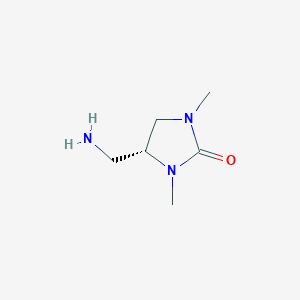
(R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is a chiral compound with a unique structure that includes an aminomethyl group attached to a dimethylimidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a candidate for the development of new biochemical assays and diagnostic tools.
Medicine
In medicine, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a promising lead compound for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and resins.
作用機序
The mechanism of action of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.
類似化合物との比較
Similar Compounds
(S)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
1,3-dimethylimidazolidin-2-one: The parent compound without the aminomethyl group, used as a solvent or intermediate in chemical synthesis.
4-(aminomethyl)-1,3-dimethylimidazolidin-2-thione:
Uniqueness
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is unique due to its chiral center and the presence of both aminomethyl and dimethylimidazolidinone moieties. This combination of structural features imparts distinct reactivity and interaction profiles, making it valuable for various scientific and industrial applications.
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
(4R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C6H13N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChIキー |
DHCWVQGHJZFTCM-RXMQYKEDSA-N |
異性体SMILES |
CN1C[C@H](N(C1=O)C)CN |
正規SMILES |
CN1CC(N(C1=O)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


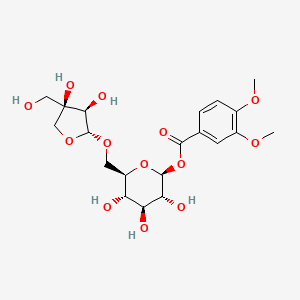
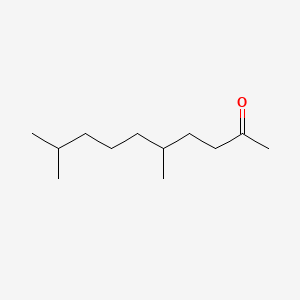
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
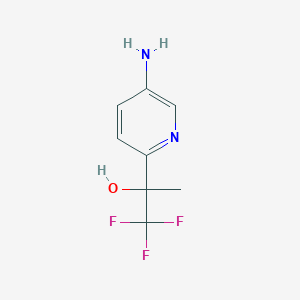

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
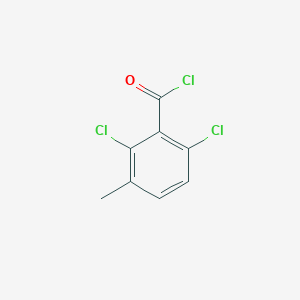
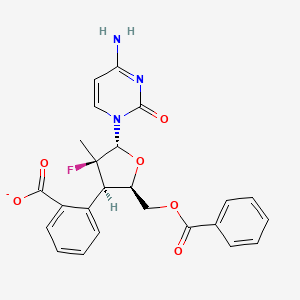
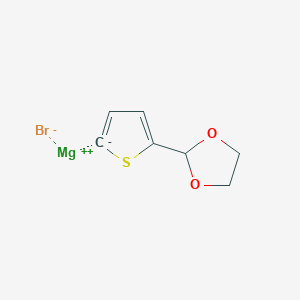
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
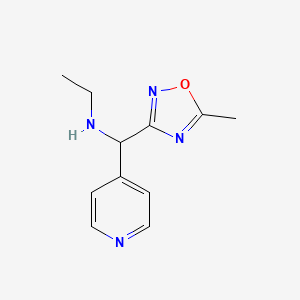

![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
